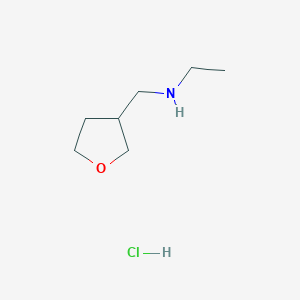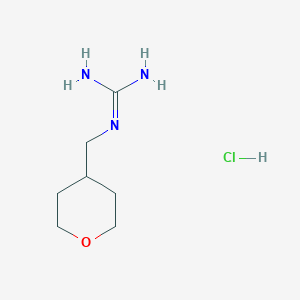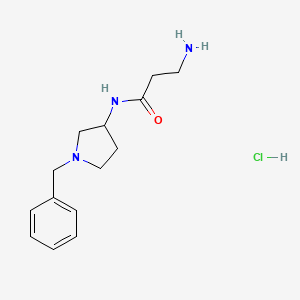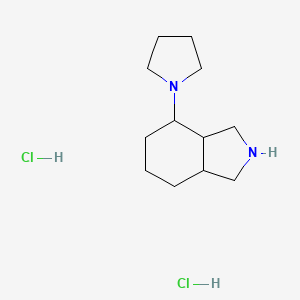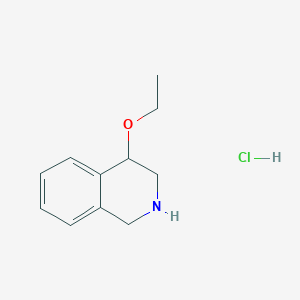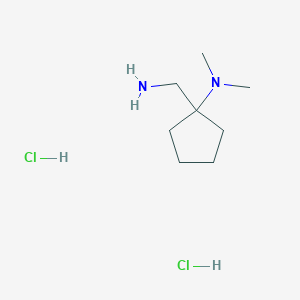![molecular formula C16H17ClN2 B1486328 1-[(4-Chlorophényl)méthyl]-1,2,3,4-tétrahydroquinolin-6-amine CAS No. 1019580-89-2](/img/structure/B1486328.png)
1-[(4-Chlorophényl)méthyl]-1,2,3,4-tétrahydroquinolin-6-amine
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine is a useful research compound. Its molecular formula is C16H17ClN2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique : Blocs de construction
Le fragment chlorophénylméthyle sert de bloc de construction polyvalent en synthèse organique. Il peut être utilisé pour synthétiser une large gamme de molécules complexes, y compris des dérivés d'indole qui ont été rapportés comme agents antiviraux .
Nomenclature chimique : Nomenclature IUPAC
Comprendre les conventions de nomenclature IUPAC correctes est crucial pour la communication scientifique. La nomenclature de ce composé peut servir d'étude de cas pour éduquer sur la nomenclature substitutive en chimie organique .
Mécanisme D'action
Indole derivatives
, which share a similar structure to the compound , have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
A compound named “3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole” has been reported as an antioxidant and immunomodulatory compound that improves depression-like behavior and cognitive impairment in mice .
Another compound, “1-Methyl-1,2,3,4-tetrahydroisoquinoline”, unlike several other tetrahydroisoquinolines, displays neuroprotective properties .
Analyse Biochimique
Biochemical Properties
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in reducing reactive oxygen species (ROS) levels and boosting the glutathione system, thereby providing neuroprotective effects.
Cellular Effects
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine influences various cellular processes. It has been observed to protect dopaminergic neurons from oxidative stress by lowering ROS levels and increasing the levels of reduced glutathione . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective properties.
Molecular Mechanism
The molecular mechanism of 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific enzymes and biomolecules. It binds to enzymes like glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress . Additionally, it may inhibit or activate other enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine have been studied over time. The compound has shown stability and sustained neuroprotective effects in in vitro studies . Long-term exposure to this compound has been associated with consistent reduction in oxidative stress and maintenance of cellular function.
Dosage Effects in Animal Models
The effects of 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine vary with different dosages in animal models. At lower doses, it exhibits neuroprotective properties without significant adverse effects . At higher doses, there may be potential toxic effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine is involved in metabolic pathways related to oxidative stress and neuroprotection. It interacts with enzymes like glutathione peroxidase and catalase, which are crucial for maintaining redox balance in cells . These interactions help in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, contributing to its overall efficacy .
Subcellular Localization
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications may direct it to particular organelles, enhancing its activity and function .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2/c17-14-5-3-12(4-6-14)11-19-9-1-2-13-10-15(18)7-8-16(13)19/h3-8,10H,1-2,9,11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZBESOBSHFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



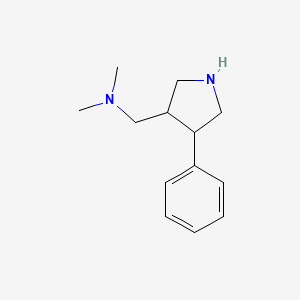
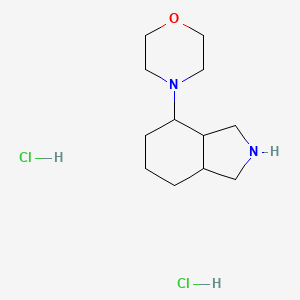
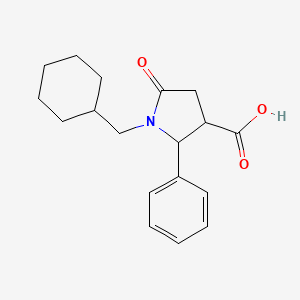
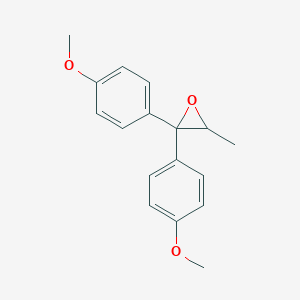

![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)
